molecular formula C13H15F2N3 B11744946 N-(3-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

N-(3-fluorobenzyl)-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11744946
M. Wt: 251.27 g/mol
InChI Key: RMALJYUNHLUGDT-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium hydride, dimethylformamide, and various halogenated intermediates .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
  • 1-(3-(Difluoromethyl)-2-fluorophenyl)ethanone
  • 1-(2,6-Dichloro-3-fluorophenyl)ethanol

Uniqueness: 1-(2-Fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H15F2N3/c1-10-13(9-18(17-10)6-5-14)16-8-11-3-2-4-12(15)7-11/h2-4,7,9,16H,5-6,8H2,1H3

InChI Key

RMALJYUNHLUGDT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)F)CCF

Origin of Product

United States

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